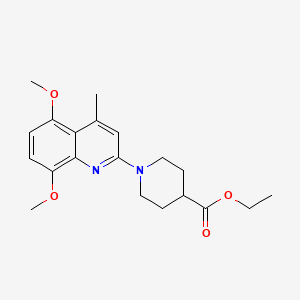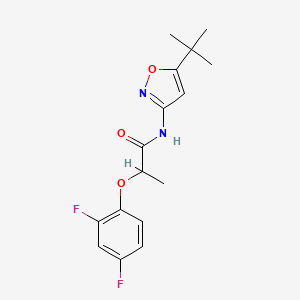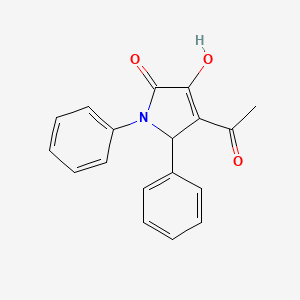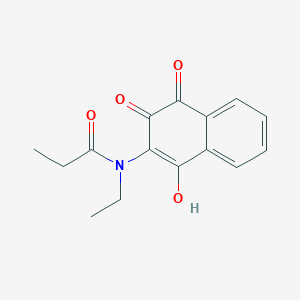![molecular formula C16H25NO3 B4926016 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine, also known as DMEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine is not yet fully understood. However, it is believed to act as a Lewis base, which can coordinate with metal ions and facilitate various chemical reactions. 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has also been shown to have a high affinity for certain proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various reaction conditions, and its low toxicity. However, it also has some limitations, including its high cost and limited availability in some regions.
Direcciones Futuras
There are several future directions for the research and development of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine. One area of interest is the use of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is the investigation of the mechanism of action of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine and its potential applications in the treatment of various diseases. Additionally, the development of new synthetic methods for 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various fields, including as a solvent, a reagent, and a catalyst. 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has several advantages for use in lab experiments, including its high solubility and stability, and has potential therapeutic applications in the treatment of various diseases. Future research and development of 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine may lead to the discovery of new compounds and the development of new synthetic methods.
Métodos De Síntesis
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting compound with morpholine. The final product is purified through a series of chromatography techniques to obtain pure 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine.
Aplicaciones Científicas De Investigación
4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has been extensively used in scientific research for various purposes, including as a solvent, a reagent, and a catalyst. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine has also been used as a solvent in chemical reactions and as a reagent in the preparation of polymers.
Propiedades
IUPAC Name |
4-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-3-5-16(15(14)2)20-13-12-19-11-8-17-6-9-18-10-7-17/h3-5H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJILIDFXGMEVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)

![ethyl 4-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4925973.png)
![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)

![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)
![2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4926022.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)